N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide
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Description
“N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide” is a chemical compound with the molecular formula C19H16N2O4S2 . It is used in scientific research and has unique properties that make it applicable in various fields such as pharmaceuticals and material science.
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present in the molecule . The exact mass of the molecule is 416.03230590 g/mol .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure. It has a molecular weight of 416.5 g/mol . It has one hydrogen bond donor and six hydrogen bond acceptors . Its XLogP3-AA value, which is a measure of its lipophilicity, is 3.5 .
Scientific Research Applications
Electrophysiological Agents
N-substituted imidazolylbenzamides or benzene-sulfonamides, including derivatives similar to N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide, have been synthesized and shown to possess potent electrophysiological activity. These compounds were compared with sematilide, a selective class III agent, demonstrating their potential in cardiac electrophysiological applications (Morgan et al., 1990).
Antimicrobial Coatings
The coumarin-thiazole derivatives have been explored for their significant biological activity, including antimicrobial properties. These derivatives, when incorporated into polymers like polyurethane, impart antimicrobial activity, making them suitable for applications in antimicrobial coatings. Such derivatives show promise in enhancing both physical and mechanical properties of the coatings (El‐Wahab et al., 2014).
Antimalarial and COVID-19 Drug Research
Sulfonamide derivatives have been investigated for their antimalarial activity and potential application as COVID-19 drugs. These studies involve the synthesis of various derivatives and evaluating their in vitro antimalarial activity, demonstrating their potential in treating diseases beyond malaria, such as COVID-19 (Fahim & Ismael, 2021).
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives have been synthesized and found to act as chemosensors for cyanide anions. These compounds exhibit changes in fluorescence upon interaction with cyanide, indicating their utility in environmental monitoring and safety applications (Wang et al., 2015).
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives, bearing structural similarities to this compound, have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These studies reveal the potential of such derivatives in developing new therapeutics (El-Gilil, 2019).
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-ethylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-2-27(23,24)16-10-6-4-8-13(16)18(22)21-19-20-17-12-7-3-5-9-14(12)25-11-15(17)26-19/h3-10H,2,11H2,1H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBCMYAKWRPZST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.